

toxicological profile of laetrile and its metabolites

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Compound of Interest

Compound Name: *Laetrile*

Cat. No.: *B1674323*

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An In-depth Technical Guide on the Toxicological Profile of **Laetrile** and Its Metabolites

Executive Summary

Laetrile, a semi-synthetic derivative of amygdalin, has been a subject of controversy for decades, promoted as an alternative cancer therapy. Amygdalin is a naturally occurring cyanogenic glycoside found in the pits of various fruits, such as apricots and bitter almonds. The toxicological profile of **laetrile** is intrinsically linked to its metabolic breakdown, which yields hydrogen cyanide (HCN), a potent cellular toxin. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, mechanism of toxicity, and quantitative toxicological data associated with **laetrile** and its metabolites. Detailed descriptions of key experimental protocols for toxicological assessment and mandatory visualizations of metabolic and toxic pathways are included to support researchers, scientists, and drug development professionals in understanding the significant risks associated with this compound.

Introduction: Chemistry and Background

Amygdalin (D-mandelonitrile- β -D-gentiobioside) is the primary chemical constituent of **laetrile**. [1] Its structure consists of a mandelonitrile moiety (benzaldehyde and cyanide) linked to a gentiobiose disaccharide (two glucose molecules). The term "**laetrile**" is often used interchangeably with amygdalin, although it can also refer to a specific semi-synthetic form, mandelonitrile-beta-glucuronide. [2][3] The toxicity of these compounds is not inherent but arises from their enzymatic hydrolysis, which liberates hydrogen cyanide. [4][5] Despite claims

of selective anticancer activity, numerous scientific studies and clinical trials have found **laetrile** to be ineffective as a cancer treatment and to pose a considerable risk of cyanide poisoning. Consequently, its use is not approved by the U.S. Food and Drug Administration (FDA) or the European Commission.

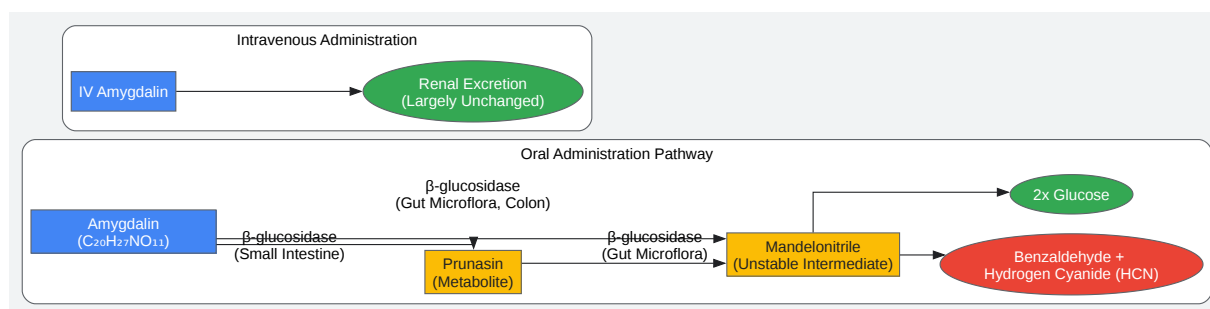
Metabolism and Pharmacokinetics

The route of administration critically determines the metabolism and subsequent toxicity of amygdalin. Oral ingestion presents the highest risk due to the enzymatic activity of the gastrointestinal tract.

Metabolic Pathways

Orally administered amygdalin undergoes a two-step hydrolysis. In the small intestine, brush border β -glucosidases can cleave one glucose molecule to form the metabolite prunasin. However, the primary site of significant metabolism is the colon, where the gut microflora possesses high concentrations of β -glucosidase activity. These bacterial enzymes hydrolyze amygdalin into its constituent parts: two glucose molecules, benzaldehyde, and, critically, hydrogen cyanide (HCN).

Intravenously administered amygdalin largely bypasses this first-pass metabolism. It is primarily excreted unchanged in the urine, resulting in significantly lower cyanide production and toxicity compared to the oral route.



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Caption: Metabolic fate of amygdalin via oral vs. intravenous routes.

Pharmacokinetic Parameters

Pharmacokinetic studies reveal stark differences between oral and intravenous administration. The oral bioavailability of amygdalin is very low, as it is extensively metabolized in the gut before it can be absorbed systemically. In contrast, its metabolite prunasin has a higher oral bioavailability of approximately 50%.

Parameter	Route of Administration	Species	Value	Finding	Cite
Bioavailability	Oral	Dog	~1% (Amygdalin)	Amygdalin is poorly absorbed when ingested orally.	
Bioavailability	Oral	Dog	~50% (Prunasin)	The primary metabolite, prunasin, is more readily absorbed.	
Peak Plasma Cyanide	Oral (0.5 g, TID)	Human	Up to 2.1 µg/mL	Oral administration leads to significant blood cyanide levels.	
Peak Plasma Cyanide	IV (4.5 g/m ²)	Human	No significant increase	Intravenous administration does not produce substantial cyanide.	
Elimination Half-life	Intravenous	Human	~120 minutes	Amygdalin is cleared relatively quickly from the plasma.	
Clearance	Intravenous	Dog	> Diatrizoate clearance	Suggests active renal secretion in	

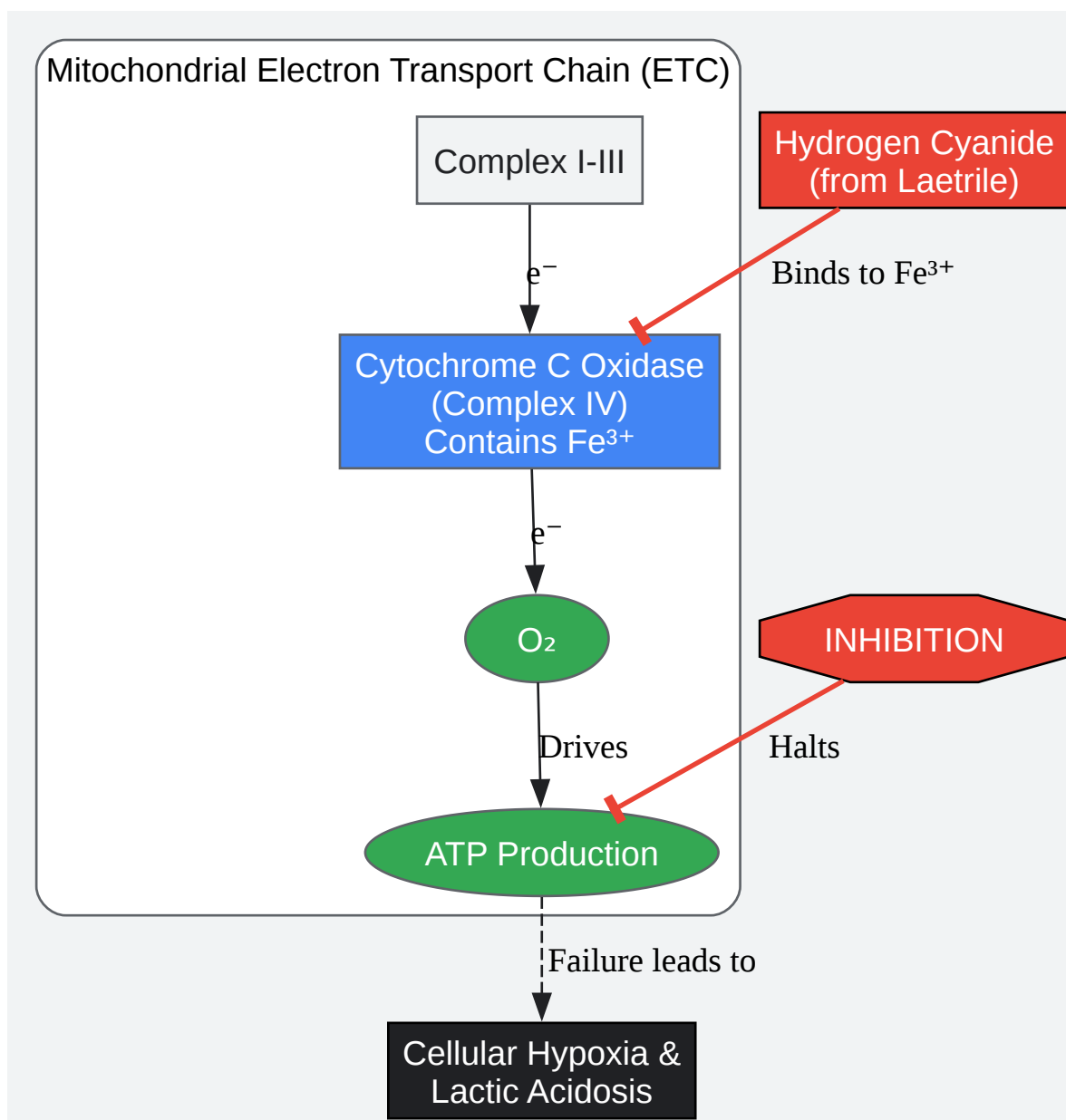
addition to
glomerular
filtration.

Mechanism of Toxicity

The toxicity of **laetrile** is almost exclusively due to cyanide poisoning resulting from the metabolic release of HCN.

Cyanide-Mediated Cellular Hypoxia

Hydrogen cyanide is a potent inhibitor of cellular respiration. It binds with high affinity to the ferric (Fe^{3+}) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This binding halts the transfer of electrons to oxygen, the final electron acceptor. As a result, oxidative phosphorylation and the production of ATP are shut down, leading to cellular hypoxia and a rapid shift to anaerobic metabolism. This causes profound lactic acidosis and, if untreated, cell death.



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Caption: Mechanism of cyanide toxicity via inhibition of cytochrome c oxidase.

Clinical Manifestations of Toxicity

The symptoms of **laetrile**-induced cyanide poisoning are dose-dependent and can manifest rapidly after oral ingestion.

- Mild to Moderate: Nausea, vomiting, headache, dizziness, confusion, weakness, and tachycardia.

- Severe: Abnormally low blood pressure, liver damage, nerve damage causing difficulty walking, droopy eyelids, cyanosis (cherry-red skin color), fever, convulsions, coma, and death.

Quantitative Toxicology

The lethal dose of **laetrile** is highly variable and depends on the route of administration and the presence of β -glucosidase enzymes, for instance, from the concurrent ingestion of raw almonds or apricot kernels.

Parameter	Species	Value	Conditions / Notes	Cite
LD ₅₀ (Oral)	Rat	880 mg/kg	Amygdalin administered alone.	
LD ₅₀ (Oral)	Rat	< 600 mg/kg	Amygdalin co-administered with β -glucosidase (resulted in 100% mortality).	
Estimated Lethal Dose (Oral)	Human	0.5 - 3.5 mg/kg (of cyanide)	Equivalent to the consumption of ~50 bitter almonds for an adult.	
Lethal Dose (IV)	Human	5 g (of amygdalin)	Intravenous administration is significantly less toxic than oral.	
Hazardous Blood Cyanide Level	Human	> 2.0 μ g/mL	Levels approaching this are considered in the toxic range.	
Fatal Blood Cyanide Level	Human	> 3.0 μ g/mL	Blood levels can escalate rapidly after ingestion.	

Key Experimental Protocols

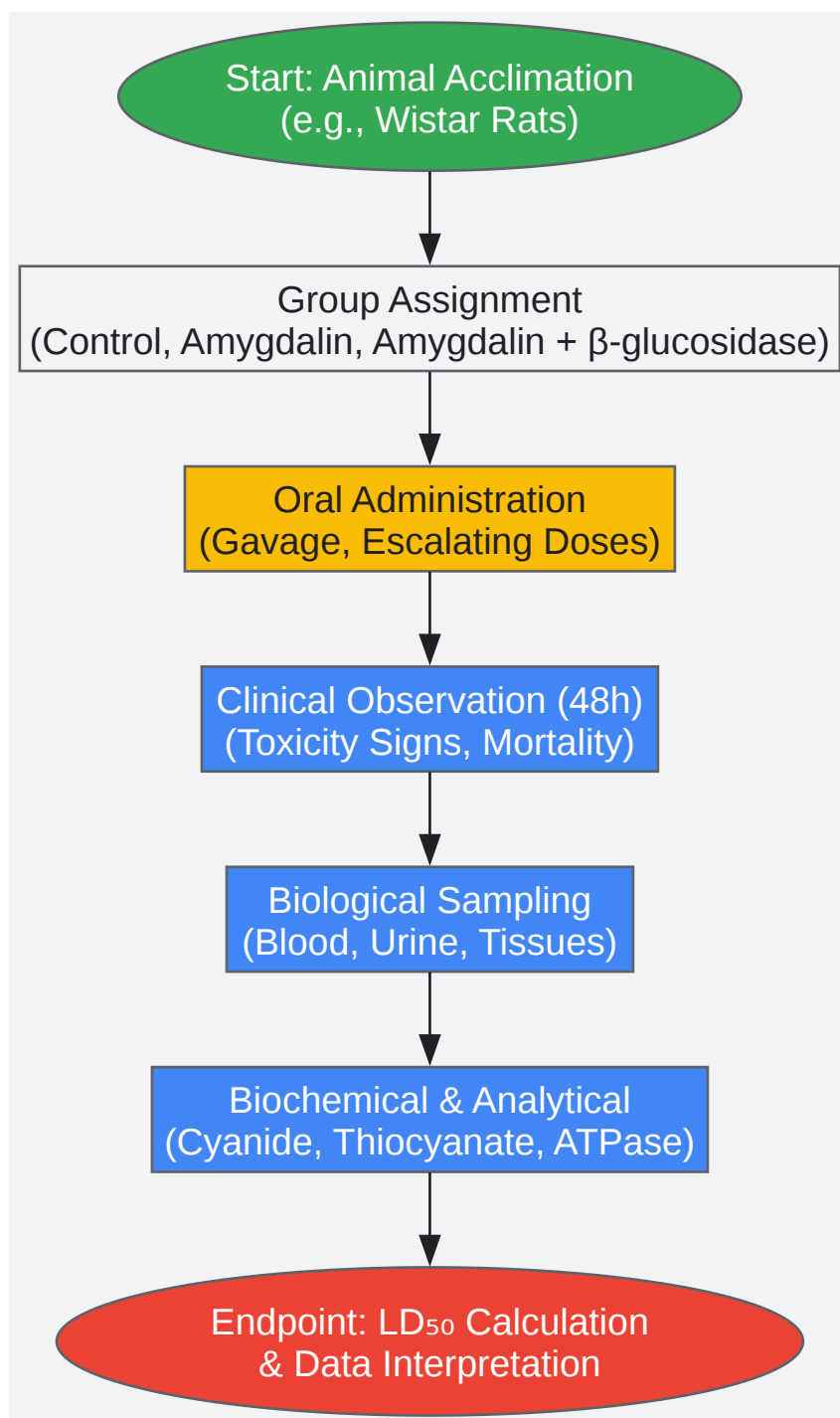
The toxicological assessment of **laetrile** relies on robust in-vivo studies and sensitive analytical methods for the detection of amygdalin and cyanide.

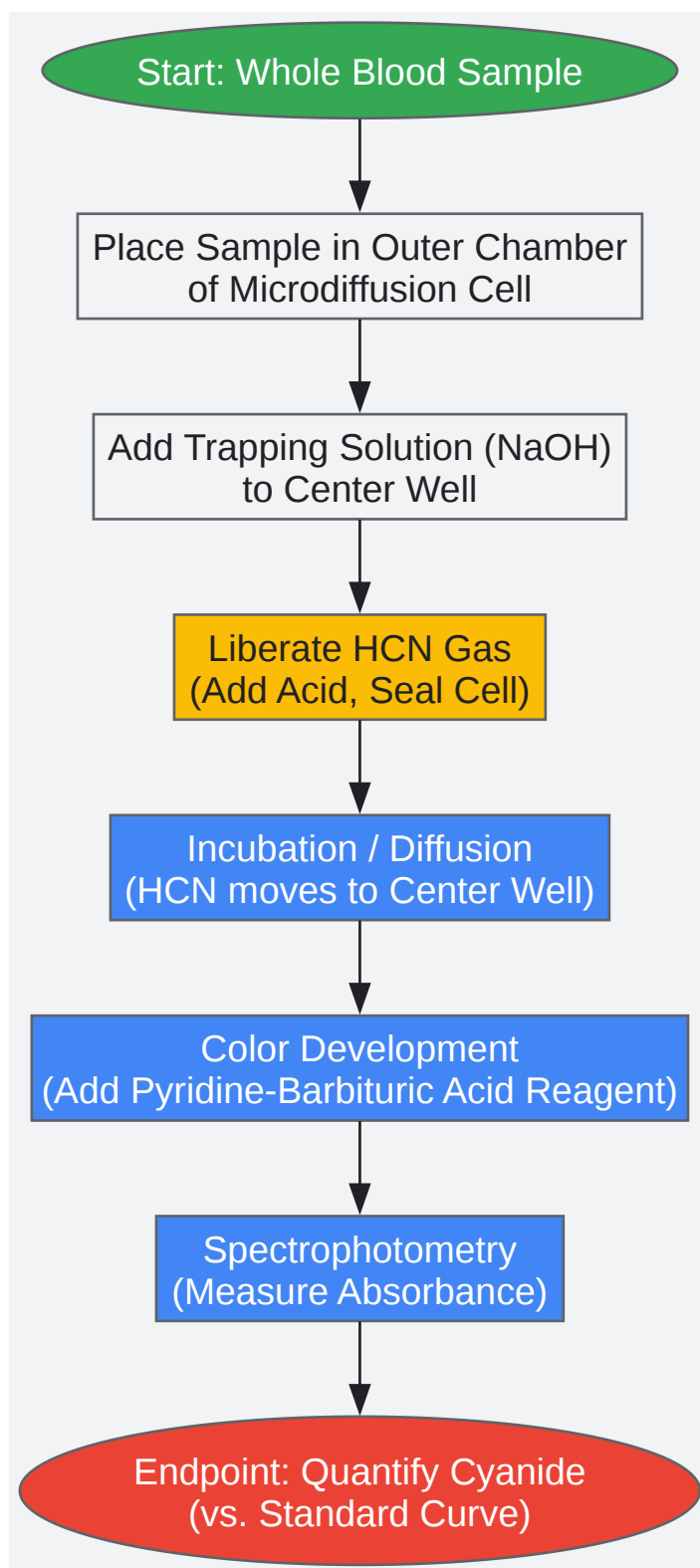
In-Vivo Toxicity Assessment (Rodent Model)

A common protocol to determine the acute oral toxicity (e.g., LD₅₀) of amygdalin in a rat model is based on the methods described in studies investigating its metabolism and lethality.

Methodology Description:

- **Animal Model:** Wistar rats are often used. Animals are divided into control and treatment groups.
- **Test Substance Preparation:** Amygdalin is dissolved in a suitable vehicle (e.g., saline). For co-administration studies, β -glucosidase is prepared separately.
- **Administration:** The substance is administered orally via gavage. Doses are escalated across different groups to determine the dose-response curve. A key comparison is made between groups receiving amygdalin alone and those receiving amygdalin with β -glucosidase to simulate the effect of cyanogenic plant consumption.
- **Observation:** Animals are monitored closely for clinical signs of toxicity (e.g., respiratory distress, convulsions, lethargy) and mortality over a defined period (e.g., 48 hours).
- **Sample Collection:** Blood samples may be collected to measure cyanide and thiocyanate levels. Urine is collected to measure the excretion of intact amygdalin and thiocyanate.
- **Data Analysis:** The LD₅₀ is calculated using statistical methods, such as probit analysis. Biochemical analyses (e.g., ATPase activity in heart tissue) may also be performed.





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References

- 1. CN111208218A - HPLC-MS/MS method for measuring concentrations of amygdalin, naringenin and quercetin in blood plasma - Google Patents [patents.google.com]
- 2. A pharmacologic and toxicological study of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Microdiffusion method for estimation of cyanide in whole blood and its application to the study of conversion of cyanide to thiocyanate. | Semantic Scholar [semanticscholar.org]
- 4. Microdiffusion method for estimation of cyanide in whole blood and its application to the study of conversion of cyanide to thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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